molecular formula C12H18N2O2 B7555764 N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide

Cat. No. B7555764
M. Wt: 222.28 g/mol
InChI Key: JISGFIKAYVBDIV-UHFFFAOYSA-N
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Description

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as N-phenylacetamides, which have been shown to have a variety of biological activities.

Scientific Research Applications

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In one study, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide was shown to inhibit the growth of human breast cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Other studies have shown that N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a treatment for these disorders.

Mechanism of Action

The precise mechanism of action of N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide is not fully understood, but it is thought to involve modulation of various signaling pathways in cells. In one study, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide was shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Other studies have suggested that N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide may modulate the activity of various neurotransmitter receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. For example, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to modulate the activity of various neurotransmitter receptors in the brain, which could explain its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a variety of biological activities that make it useful for studying various cellular processes. Additionally, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to be relatively non-toxic in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well understood. Additionally, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been shown to have relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additional studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, further research is needed to optimize the synthesis of N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide and to develop more efficient methods for its delivery in vivo. Finally, studies are needed to explore the potential use of N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide in combination with other therapeutic agents to enhance its efficacy in treating various diseases.

Synthesis Methods

The synthesis of N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide has been described in several scientific publications. In one study, N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide was synthesized by reacting 4-aminophenol with 2-bromo-1-methoxypropane in the presence of potassium carbonate, followed by reaction with acetic anhydride to form the final product. Other methods involve the use of different reagents and conditions, but the general approach involves the alkylation of 4-aminophenol with a suitable alkylating agent, followed by acetylation of the resulting amine.

properties

IUPAC Name

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(8-16-3)13-11-4-6-12(7-5-11)14-10(2)15/h4-7,9,13H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGFIKAYVBDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide

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